![molecular formula C21H19ClN4OS2 B2511695 3-((5-(4-clorofenil)tiazolo[2,3-c][1,2,4]triazol-3-il)tio)-N-feniletilpropanamida CAS No. 671200-10-5](/img/structure/B2511695.png)

3-((5-(4-clorofenil)tiazolo[2,3-c][1,2,4]triazol-3-il)tio)-N-feniletilpropanamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

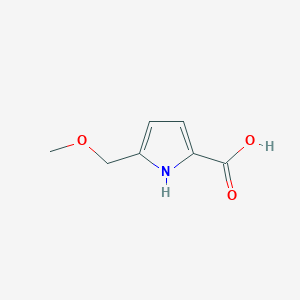

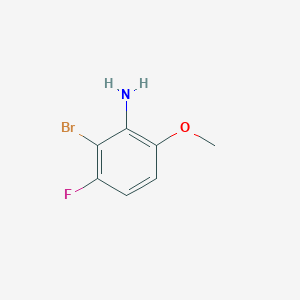

The compound “3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-phenethylpropanamide” is a complex organic molecule that contains several heterocyclic rings, including a 1,2,4-triazole and a thiazole ring . These types of structures are often found in pharmaceuticals and biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 1,2,4-triazole and thiazole rings are planar, aromatic, and capable of participating in hydrogen bonding .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl group could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .Aplicaciones Científicas De Investigación

Actividad anticancerígena: Las nuevas 5-sustituidas tiazolo [3,2-b] [1,2,4]triazol-6-onas han demostrado una prometedora actividad anticancerígena contra varias líneas celulares cancerosas. Estas incluyen líneas celulares de cáncer renal, leucemia, cáncer de colon, cáncer de mama y melanoma. Las características estructurales del compuesto contribuyen a su efectividad en la inhibición del crecimiento de células cancerosas.

Química sintética y escalado

Las rutas sintéticas eficientes son esenciales para la producción a gran escala. Los investigadores han desarrollado un enfoque eficiente para la síntesis a escala de gramos de 1,2,4-triazol-3(5)-carboxilatos, que son precursores clave para compuestos como el que nos ocupa. Estos bloques de construcción se pueden modificar aún más para diversas aplicaciones .

Mecanismo De Acción

Target of Action

The compound 3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-phenethylpropanamide is a derivative of the triazole class of compounds . Triazole compounds are known to bind readily in the biological system with a variety of enzymes and receptors . .

Mode of Action

It is known that triazole compounds, in general, can interact with their targets through the formation of hydrogen bonds . The nitrogen atoms of the 1,2,4-triazole ring are capable of binding to the iron in the heme moiety of CYP-450, and phenyl moieties have a key interaction in the active site of the enzyme .

Biochemical Pathways

Triazole compounds are known to show versatile biological activities and can affect a variety of biochemical pathways .

Pharmacokinetics

It is known that the ability of triazole compounds to form hydrogen bonds with different targets can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties .

Result of Action

Triazole compounds are known to show versatile biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

Action Environment

It is known that the biological activity of triazole compounds can be influenced by a variety of factors, including the presence of other compounds, ph, temperature, and other environmental conditions .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-phenethylpropanamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, it binds to specific proteins, altering their conformation and activity, which can lead to changes in cellular processes .

Cellular Effects

The effects of 3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-phenethylpropanamide on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate the activity of key signaling molecules, leading to alterations in cell proliferation, differentiation, and apoptosis . Furthermore, it affects the expression of various genes involved in metabolic and regulatory pathways, thereby impacting cellular function and homeostasis .

Molecular Mechanism

The molecular mechanism of action of 3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-phenethylpropanamide involves its interaction with biomolecules at the molecular level. This compound binds to specific enzymes and proteins, inhibiting or activating their function. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-phenethylpropanamide have been studied over time. This compound exhibits stability under various conditions, but it can degrade over extended periods, leading to changes in its biological activity . Long-term studies have shown that it can have sustained effects on cellular function, including alterations in cell growth and metabolism . These temporal effects are crucial for understanding the potential therapeutic applications and limitations of this compound.

Dosage Effects in Animal Models

The effects of 3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-phenethylpropanamide vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects are critical for determining the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-phenethylpropanamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, affecting the overall metabolic flux and levels of various metabolites . For instance, it has been shown to inhibit enzymes involved in the biosynthesis of certain amino acids, leading to changes in their levels within the cell . Understanding these metabolic pathways is essential for elucidating the biological effects of this compound.

Transport and Distribution

The transport and distribution of 3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-phenethylpropanamide within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported into cells, where it accumulates in specific compartments, such as the cytoplasm and nucleus . The distribution of this compound within tissues is also influenced by its interaction with plasma proteins, which can affect its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of 3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-phenethylpropanamide is critical for its activity and function. This compound is directed to specific compartments within the cell, such as the mitochondria and endoplasmic reticulum, by targeting signals and post-translational modifications . These localizations are essential for its interaction with specific biomolecules and for exerting its biological effects . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-N-(2-phenylethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN4OS2/c22-17-8-6-16(7-9-17)18-14-29-21-25-24-20(26(18)21)28-13-11-19(27)23-12-10-15-4-2-1-3-5-15/h1-9,14H,10-13H2,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBZWRKZONPDDMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CCSC2=NN=C3N2C(=CS3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2R,8R)-14-oxa-7-azatetracyclo[6.6.1.0^{1,11}.0^{2,7}]pentadeca-9,11-dien-13-one](/img/structure/B2511615.png)

![1-(o-tolyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2511617.png)

![N-(4-butylphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2511622.png)

![1-(5-Chloro-2-methylphenyl)-4-[4-(2-cyclopropyl-1,3-thiazol-4-yl)benzoyl]piperazine](/img/structure/B2511623.png)

![5-benzyl-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2511625.png)

![N-(4-fluorobenzyl)-N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2511627.png)

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2511633.png)

![5-chloro-N-[4-(dimethylamino)-2-methylphenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2511634.png)